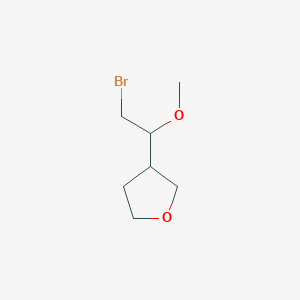

3-(2-Bromo-1-methoxyethyl)oxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

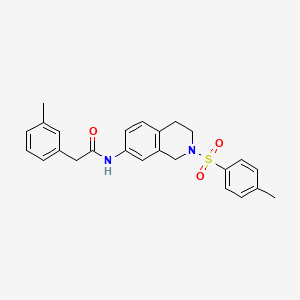

The compound "3-(2-Bromo-1-methoxyethyl)oxolane" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. For instance, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane is described, which shares a similar bromo and methoxyethyl functional group with the compound of interest . Additionally, the synthesis and polymerization of various dioxolane derivatives are explored, which may provide insights into the behavior and reactivity of the oxolane ring present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of solvents and catalysts. For example, the synthesis of 2-(1'-Bromoethyl)-2-(6'-methoxy-2'-naphtyl)-1,3-dioxolane achieved an 85% yield under optimal conditions, indicating a successful strategy for introducing bromo and methoxyethyl groups onto a dioxolane ring . The polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane also provides a precedent for the manipulation of oxolane rings under controlled conditions .

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not provided, the structure of similar compounds can be inferred. For instance, the crystal structure of 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime reveals a slightly distorted chair conformation for the six-membered ring, which may be analogous to the oxolane ring conformation . The importance of conformation is also highlighted in the synthesis and crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester, where bond lengths suggest a conjugated system .

Chemical Reactions Analysis

The reactivity of oxolane and related compounds is demonstrated through various reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones, indicating the potential for ring-opening and nucleophilic substitution reactions . The cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives suggests that the oxolane ring can undergo electrophilic attack, leading to ring-opening polymerization and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be deduced from related compounds. The polymerization kinetics of 2-methoxy-2-oxo-1,3,2-dioxaphospholane, for example, provide rate constants for initiation and propagation, which are crucial for understanding the reactivity and stability of the oxolane ring . The crystal structure of related compounds, such as 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime, reveals intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One study delves into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibit high singlet oxygen quantum yields. These properties make the compounds promising for photodynamic therapy applications, especially due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Polymerization

Research in organic synthesis has utilized cyclic sulfates as tools in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives. Enantiomers of related compounds have been used as ‘epoxide-like’ synthons in the asymmetric alkylation of oxazinone-derived glycine equivalents, highlighting the utility of these compounds in synthesizing biologically active compounds and elucidating their transformation pathways (Jakubowska, Żuchowski, & Kulig, 2015).

Material Science and Nanoparticle Fabrication

A study on the enhanced brightness of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks utilized three-coordinate complexes for Suzuki-Miyaura chain growth polymerization. This research underscores the potential of these compounds in creating bright and enduring fluorescence brightness for nanoparticles, which is crucial for various applications, including organic photovoltaic cells and bioimaging (Fischer, Baier, & Mecking, 2013).

Propriétés

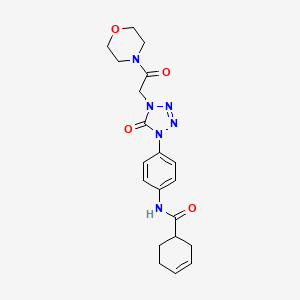

IUPAC Name |

3-(2-bromo-1-methoxyethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMNEHZPGSOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)